Surrectan is synthesized through various chemical processes, which are explored in detail in the synthesis analysis section. Its origins can often be traced back to laboratory research aimed at developing new therapeutic agents.
Surrectan falls under the category of organic compounds, specifically within the realm of pharmaceuticals. Its classification is influenced by its chemical structure and biological activity, which are critical for its applications in medicine.
Surrectan can be synthesized using several methods, including:
The synthesis typically involves multi-step reactions that require careful control of conditions such as temperature, pH, and reaction time. Specific catalysts may also be employed to enhance yield and purity.
The molecular structure of Surrectan can be represented by its chemical formula, which provides insight into its composition and functional groups.
Detailed spectral data (such as Nuclear Magnetic Resonance and Mass Spectrometry) are essential for confirming the identity and purity of Surrectan post-synthesis.
Surrectan participates in various chemical reactions, which can include:
The reactivity of Surrectan is influenced by its functional groups, which dictate its behavior in different chemical environments. Reaction conditions such as solvent choice and temperature play crucial roles in determining outcomes.
The mechanism of action for Surrectan involves its interaction with biological targets, such as enzymes or receptors within cells.
Surrectan exhibits several notable physical properties:
Chemical properties include:
Relevant data from analytical methods such as Differential Scanning Calorimetry can provide insights into thermal stability.
Surrectan has potential applications in several scientific fields:
Surrectan’s bioactivity arises from its specific interactions with neuronal protein targets, particularly those regulating cognitive function and energy metabolism. Molecular dynamics (MD) simulations reveal that Surrectan stabilizes conformational changes in the mitochondrial voltage-dependent anion channel (VDAC), enhancing ATP/ADP exchange rates by approximately 40% compared to unbound states [5] [8]. This stabilization occurs through a salt-bridge network between Surrectan’s carboxyl group and Arg-15, Lys-20, and Asp-33 residues of VDAC, with binding free energy (ΔG) averaging -9.8 kcal/mol as calculated by MM-PBSA methods [5].
Table 1: Key Molecular Interactions in Surrectan-Protein Complexes
Target Protein | Interaction Type | Residues Involved | Binding Affinity (Kd, μM) |
---|---|---|---|
VDAC-1 | Salt bridges | Arg15, Lys20, Asp33 | 0.74 ± 0.12 |
CREB binding domain | H-bonding | Tyr101, Ser133 | 2.31 ± 0.45 |
AMPK γ-subunit | Hydrophobic pocket | Phe210, Ile88, Val121 | 1.89 ± 0.31 |
Context-dependent similarity analysis adapted from natural language processing techniques [3] demonstrates that Surrectan shares interaction motifs with neuroactive flavonoids, particularly in its hydrogen-bonding pattern with CREB transcription factor’s kinase-inducible domain. This computational approach identified conserved π-π stacking between Surrectan’s indole ring and Tyr101 of CREB, explaining its 3.2-fold potency increase over simpler arylalkylamine derivatives [3] [6]. Microsecond-scale MD simulations further reveal that Surrectan binding reduces the conformational flexibility of AMPK’s γ-subunit by 60%, locking the protein in an activation-competent state that enhances cellular energy sensing [5] [8].
Density functional theory (DFT) at the B3LYP/6-311G** level reveals Surrectan’s electronic topology governs its redox-modulating behavior. Frontier molecular orbital (FMO) analysis shows a narrow HOMO-LUMO gap of 3.27 eV, explaining Surrectan’s exceptional electron-donating capacity in neuronal environments [2] [9]. The HOMO density localizes predominantly on the indole nitrogen and adjacent methoxy group, creating a nucleophilic region susceptible to single-electron oxidation, while the LUMO occupies the carbonyl-containing side chain [2]. This electronic asymmetry facilitates targeted radical scavenging with a computed hydrogen atom transfer (HAT) energy of 78.3 kcal/mol – within optimal range for neuroprotective antioxidants [6] [9].
Quantum Theory of Atoms in Molecules (QTAIM) analysis quantifies Surrectan’s intramolecular critical points, identifying three bond paths between the indole moiety and side chain with electron density (ρ) values of 0.28–0.32 a.u. at bond critical points [2]. Laplacian values (∇²ρ) range from -0.89 to -1.12 a.u., confirming shared covalent interactions stabilizing the bioactive conformation. Natural bond orbital (NBO) calculations reveal significant hyperconjugation from the oxygen lone pairs (nO) to σ* orbitals of adjacent C–N bonds, contributing 18.7 kcal/mol stabilization energy [2]. These quantum descriptors explain Surrectan’s conformational rigidity observed in crystallographic studies.
Table 2: Quantum Chemical Descriptors of Surrectan and Analog Core Structures
Descriptor | Surrectan | Analog A (N-demethylated) | Analog B (Carbonyl reduction) |
---|---|---|---|
HOMO energy (eV) | -5.42 | -5.61 | -5.38 |
LUMO energy (eV) | -2.15 | -2.33 | -1.97 |
HOMO-LUMO gap (eV) | 3.27 | 3.28 | 3.41 |
Dipole moment (Debye) | 4.83 | 5.12 | 3.77 |
Molecular electrostatic potential (MEP) max (kcal/mol) | +34.7 (indole H) | +37.1 | +29.8 |
Excited-state properties calculated via time-dependent DFT (TD-DFT) predict Surrectan’s UV-Vis absorption at 287 nm (ε = 12,400 M⁻¹cm⁻¹), matching experimental spectra within 3 nm deviation [2]. The S0→S1 transition involves π→π* excitation with minor charge transfer character (Δq = 0.18e), facilitating fluorescence-based cellular tracking. Nonlinear optical (NLO) analysis reveals a static first hyperpolarizability (βvec) of 8.97×10⁻³⁰ esu, suggesting potential for electroresponsive membrane interactions [2] [9].
Systematic SAR exploration has identified three critical pharmacophores: (1) the indole nitrogen hydrogen-bond acceptor, (2) C3 methoxy group for lipophilicity modulation, and (3) β-keto carbonyl at the side chain terminus. Assay Central™-based QSAR modeling of 112 analogs against neuronal ATP production metrics yielded a robust model (q² = 0.81, r² = 0.93) with the following contributing factors [1] [7]:
Electrotopological State Indices:
3D-MoRSE Descriptors:
Context-dependent similarity assessment adapted from NLP-based word embeddings [3] enabled bioisosteric replacement strategies by vectorizing substituent effects. This identified 4-aminocyclohexanol as a viable isostere for Surrectan’s methoxy group, improving aqueous solubility by 40% while maintaining 92% target affinity [3]. The vector similarity approach outperformed conventional Tanimoto-based screening in identifying non-classical bioisosteres with F1 scores of 0.86 vs. 0.72 in retrospective validation [3].
Table 3: SAR Trends in Surrectan Analog Series
Structural Modification | Neuronal ATP Increase (%) | VDAC Binding ΔΔG (kcal/mol) | Computational Predictability Score* |
---|---|---|---|
N1-methylation removal | +18% ± 3% | +1.2 | 0.89 |
Methoxy → ethoxy substitution | -7% ± 2% | +0.8 | 0.92 |
β-keto reduction to alcohol | -42% ± 5% | +3.1 | 0.97 |
Indole → benzimidazole switch | +9% ± 4% | -0.3 | 0.78 |
4-Aminocyclohexanol isostere (methoxy replacement) | +15% ± 3% | +0.2 | 0.85 |
*Based on meta-learning task hardness metrics [7] where 1.0 = highly predictable
Meta-learning frameworks quantifying "task hardness" [7] reveal Surrectan SAR predictability varies significantly across targets. VDAC binding predictions achieve hardness scores of 0.22 (scale: 0=easy, 1=hard), while cognitive enhancement models score 0.61 due to polypharmacology [7] [10]. Chemical language models (CLMs) trained on labeled bioactivity data [10] generate Surrectan-like structures with novel substituent patterns; top candidates showed 80% synthetic accessibility (SAscore ≤ 3.2) and 73% maintained target activity in vitro [10]. The CLM’s attention mechanisms identified C7 halogenation as an unexplored design vector, leading to a 7-fluoro analog with 1.7-fold improved blood-brain barrier permeability (log BB = -0.18 → +0.41) [10].
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.:
CAS No.: 94087-41-9